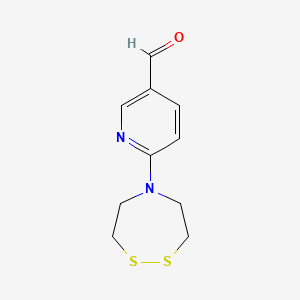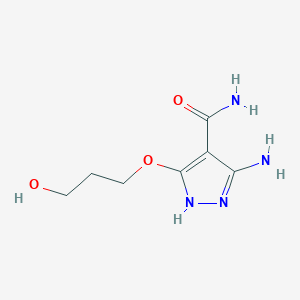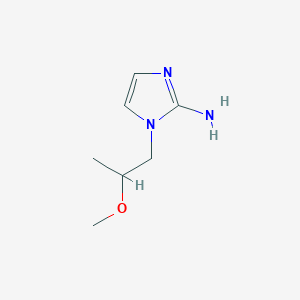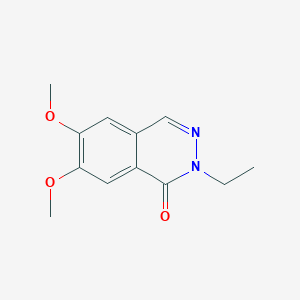![molecular formula C11H23NO B15253896 2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol](/img/structure/B15253896.png)
2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol is an organic compound with a complex structure that includes both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol typically involves the reaction of 3-methylcyclohexanone with formaldehyde and hydrogen cyanide to form the corresponding cyanohydrin. This intermediate is then subjected to hydrogenation to yield the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as Pd/C is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A structurally similar compound with a simpler structure.
Aminomethyl propanol: Another related compound with similar functional groups.
Uniqueness
2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to its simpler analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-3-methylcyclohexyl]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9-5-4-6-11(7-9,8-12)10(2,3)13/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
SYLIDAVKJCAPSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CN)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B15253823.png)

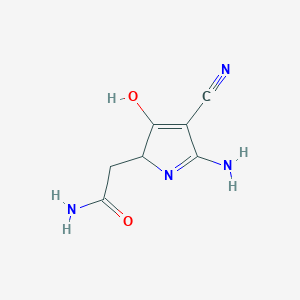

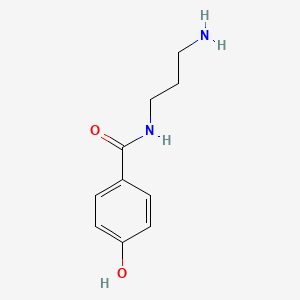

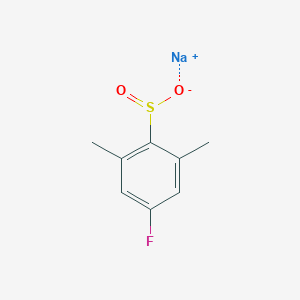
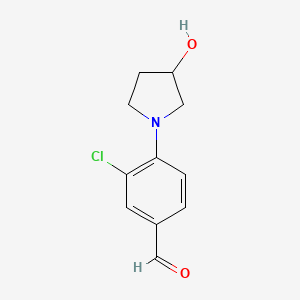
![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane](/img/structure/B15253874.png)
